

An In-Depth Toxicological Profile of HFC-245fa

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Compound of Interest

Compound Name: 1,1,1,3,3-Pentafluoropropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological studies conducted on **1,1,1,3,3-pentafluoropropane** (HFC-245fa). The information is compiled from a variety of sources to support risk assessment and safety evaluation for professionals in research and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows.

Executive Summary

HFC-245fa exhibits a low order of acute and subchronic toxicity.^{[1][2]} Acute inhalation studies in rodents show no mortality at high concentrations.^{[3][4]} Repeated dose inhalation studies in rats have established a No-Observed-Adverse-Effect Level (NOAEL) of 2,000 ppm, with mild, reversible effects observed at higher concentrations, such as increased liver enzyme activity and urinary fluoride levels.^{[3][5]} Genotoxicity studies have shown mixed results, with no mutagenic activity in bacterial assays but some evidence of chromosomal aberrations in human lymphocytes at high concentrations without metabolic activation.^{[1][3]} Developmental toxicity studies in rats did not show teratogenic effects, although slight reductions in fetal weight were observed at high maternal exposure levels.^{[3][6]} Notably, there is a lack of long-term chronic toxicity and carcinogenicity data for HFC-245fa.^[1] However, based on its genotoxicity profile and data from similar compounds, the carcinogenic hazard is presumed to be low.^[1]

Data Presentation

The following tables summarize the key quantitative toxicological data for HFC-245fa.

Table 1: Acute and Subchronic Inhalation Toxicity of HFC-245fa

Study Type	Species	Exposure Duration	Key Findings	NOAEL	LOAEL	Reference
Acute Inhalation	Rat	4 hours	No deaths or significant signs of toxicity at 203,000 ppm.	-	-	[1][3]
Acute Inhalation	Mouse	4 hours	No mortality or significant signs of toxicity at 101,000 ppm.	-	-	[3][4]
Cardiac Sensitization	Dog	-	Threshold for cardiac arrhythmia with adrenaline administration was 44,000 ppm.	34,100 ppm	44,000 ppm	[1][3]
14-Day Inhalation	Rat	6 hours/day	No treatment-related effects on body weight, survival, or histology up to	50,000 ppm	-	[3]

		50,000 ppm.				
28-Day Inhalation	Rat	6 hours/day	Increased urine volume and elevated BUN, AP, GPT, GOT, and CPK activities at 10,000 and 50,000 ppm.	2,000 ppm	10,000 ppm	[3]
13-Week Inhalation	Rat	6 hours/day, 5 days/week	Increased incidence of mild myocarditis at 10,000 and 50,000 ppm.	2,000 ppm	10,000 ppm	[3] [7]

Table 2: Genotoxicity of HFC-245fa

Assay Type	Test System	Concentration/Dose	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium and Escherichia coli	Up to 100% v/v	With and without S-9	Negative	[3] [4]
Chromosome Aberration	Human Lymphocytes	30% v/v or higher (24h)	Without	Weakly Positive	[1] [3]
Chromosome Aberration	Human Lymphocytes	Up to 70% v/v (3h)	With S-9	Negative	[3] [4]
Mouse Micronucleus	Mouse (in vivo)	100,000 ppm (4h)	-	Negative	[1] [3]

Table 3: Developmental and Reproductive Toxicity of HFC-245fa

Study Type	Species	Exposure	Key Findings	Maternal NOAEL	Developmental NOAEL	Reference
Developmental Toxicity	Rat	6 hours/day (gestation days 6-15)	Decreased maternal body weight and food consumption at 10,000 and 50,000 ppm. Reduced fetal weight at 50,000 ppm. No teratogenicity.	2,000 ppm	10,000 ppm	[1][6][8]

Experimental Protocols

Inhalation Toxicity Studies (General Protocol)

A series of inhalation toxicity studies, including 14-day, 28-day, and 13-week exposures, were conducted in Sprague-Dawley rats.[3] Animals were exposed to HFC-245fa vapor for 6 hours per day.[3] In the 14-day and 28-day studies, exposures were consecutive, while the 13-week study involved exposures 5 days per week.[3] The exposure concentrations ranged from 500 ppm to 50,000 ppm.[3] Endpoints evaluated included clinical observations, body weight, food consumption, clinical pathology (hematology and serum chemistry), and histopathology of major organs.[3]

Genotoxicity Assays

- Ames Test: The mutagenic potential of HFC-245fa was evaluated using various strains of *Salmonella typhimurium* and *Escherichia coli*. The bacteria were exposed to HFC-245fa vapor in the presence and absence of a metabolic activation system (S-9).[3][4]

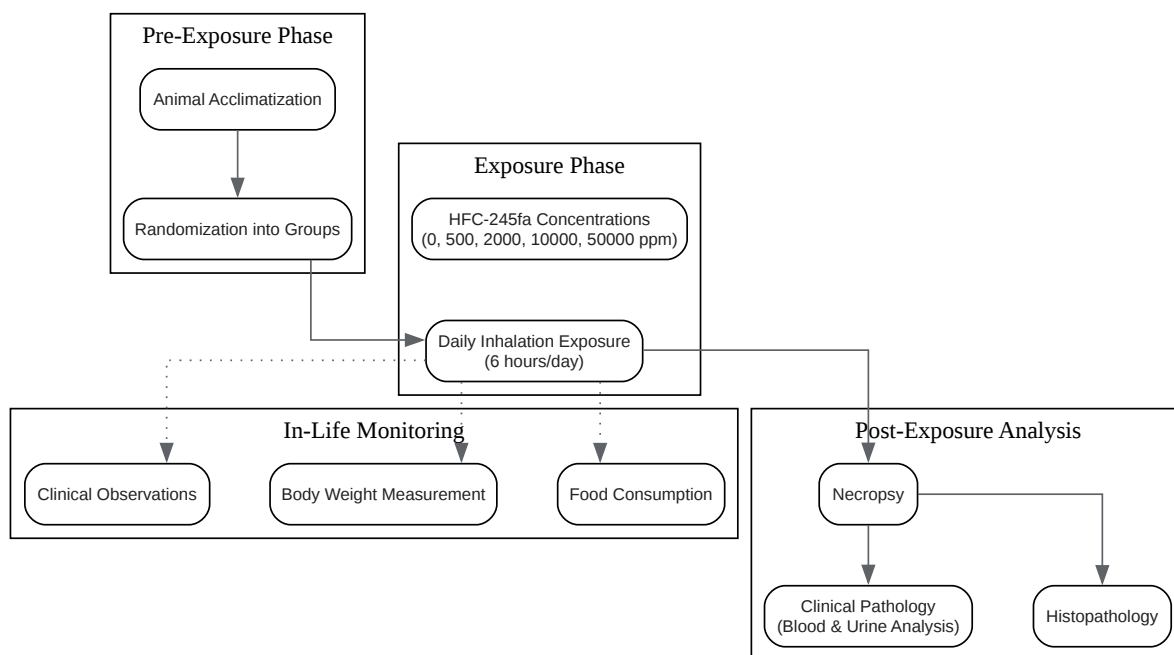
- In Vitro Chromosome Aberration Assay: Cultured human lymphocytes were exposed to different concentrations of HFC-245fa for varying durations, both with and without metabolic activation.[3][4]
- In Vivo Micronucleus Test: Mice were exposed to a high concentration of HFC-245fa via inhalation for 4 hours. Bone marrow cells were then examined for the presence of micronuclei in polychromatic erythrocytes.[1][3]

Developmental Toxicity Study

Time-mated pregnant Crl:CD BR rats were exposed to HFC-245fa via whole-body inhalation at concentrations of 0, 500, 2,000, 10,000, or 50,000 ppm for 6 hours per day from gestation day 6 to 15.[1] Dams were observed for clinical signs, body weight, and food consumption. At termination, uterine contents were examined, and fetuses were evaluated for external, visceral, and skeletal abnormalities.[1]

Visualizations

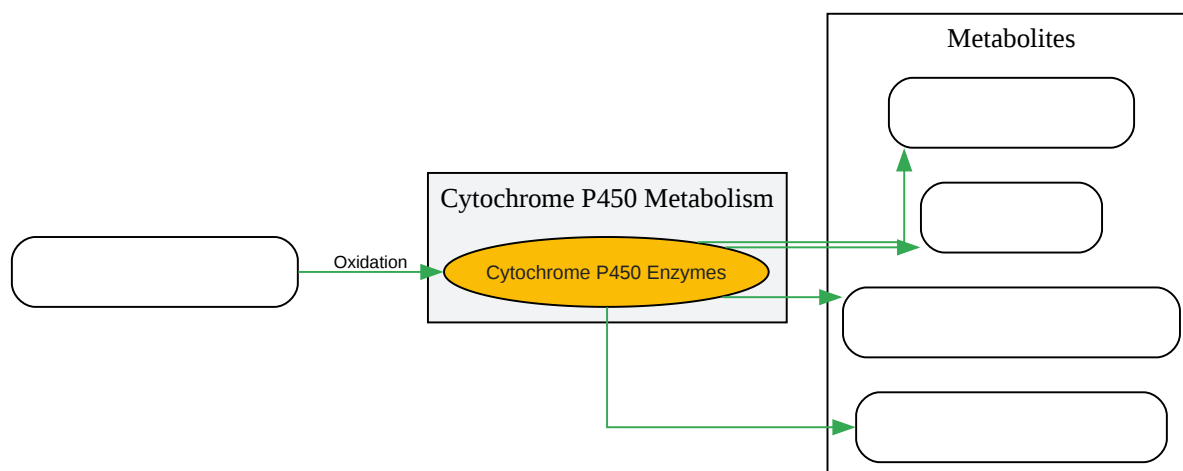
Experimental Workflow for Inhalation Toxicity Study



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Caption: A generalized workflow for conducting an inhalation toxicity study.

Biotransformation Pathway of HFC-245fa



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Caption: The metabolic pathway of HFC-245fa mediated by Cytochrome P450 enzymes.

Chronic Toxicity and Carcinogenicity

There is a notable absence of data from studies with exposure durations longer than 13 weeks, and no specific carcinogenicity bioassays for HFC-245fa have been identified in the reviewed literature.[1] However, the lack of mutagenic activity in the Ames and mouse micronucleus assays, coupled with minimal activity in the chromosome aberration assay, suggests a low concern for carcinogenic potential.[1] Furthermore, similar hydrofluorocarbons have not shown carcinogenic effects in lifetime inhalation studies in rats.[1]

Metabolism and Toxicokinetics

HFC-245fa is metabolized in the liver by cytochrome P450 enzymes. The primary metabolites identified in the urine of rats are trifluoroacetic acid (TFA) and inorganic fluoride. Minor metabolites include 3,3,3-trifluoropropanoic acid (TFPA) and **1,1,1,3,3-pentafluoropropane-2-ol**. The formation of TFA and TFPA is a cytochrome P450-dependent reaction. The rate of metabolism is reportedly lower in human liver microsomes compared to rat liver microsomes.

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